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Compound of Interest

Compound Name: PF-04628935

Cat. No.: B609930 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides detailed application notes and protocols for the synthesis and

purification of PF-04628935, a potent ghrelin receptor inverse agonist. The synthesis is a multi-

step process involving the formation of a key pyrido[2,3-e]pyrimidine-6-carboxylic acid

intermediate, followed by an amide coupling reaction. Purification is achieved through standard

chromatographic and recrystallization techniques. The protocols provided herein are based on

established synthetic methodologies for structurally related compounds and are intended to

guide researchers in the laboratory-scale preparation of PF-04628935.

Introduction
PF-04628935, with the chemical name N-(1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3,6-

dihydropyridin-1(2H)-yl)ethyl)-5-methyl-4-oxo-2-(thiophen-2-yl)-4,5-dihydro-1H-pyrido[2,3-

e]pyrimidine-6-carboxamide, is a small molecule inhibitor of the ghrelin receptor (GHSR1a). As

an inverse agonist, it has potential therapeutic applications in metabolic disorders. The

synthesis of this complex molecule requires a strategic approach, which is outlined in the

following sections.

Synthesis of PF-04628935
The synthesis of PF-04628935 can be logically divided into three main stages:
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Synthesis of the core intermediate: 5-methyl-4-oxo-2-(thiophen-2-yl)-4,5-dihydro-1H-

pyrido[2,3-e]pyrimidine-6-carboxylic acid.

Synthesis of the amine side-chain: 1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3,6-

dihydropyridin-1(2H)-yl)ethan-1-amine.

Amide coupling of the two intermediates to yield the final product, PF-04628935.

A schematic of the overall synthetic workflow is presented below.
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Caption: Synthetic workflow for PF-04628935.
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Experimental Protocols
Stage 1: Synthesis of 5-methyl-4-oxo-2-(thiophen-2-
yl)-4,5-dihydro-1H-pyrido[2,3-e]pyrimidine-6-carboxylic
acid
Protocol 1.1: Synthesis of 2-(thiophen-2-yl)-1H-pyrido[2,3-e]pyrimidin-4(5H)-one

To a solution of 2-aminonicotinic acid (1.0 eq) in a suitable solvent such as ethanol, add

thiophene-2-carboximidamide (1.1 eq).

Add a catalytic amount of a base, for example, potassium carbonate (0.2 eq).

Heat the reaction mixture to reflux for 12-18 hours, monitoring the reaction progress by Thin

Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and concentrate under

reduced pressure.

Purify the crude product by recrystallization from a suitable solvent system (e.g.,

ethanol/water) to yield the desired pyrimidinone.

Protocol 1.2: Methylation of the Pyrimidinone

Suspend the 2-(thiophen-2-yl)-1H-pyrido[2,3-e]pyrimidin-4(5H)-one (1.0 eq) in a polar aprotic

solvent like dimethylformamide (DMF).

Add a base such as cesium carbonate (1.5 eq).

Add methyl iodide (1.2 eq) dropwise at room temperature.

Stir the reaction mixture at room temperature for 4-6 hours.

Quench the reaction with water and extract the product with an organic solvent like ethyl

acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in

vacuo.
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Purify the residue by flash column chromatography on silica gel.

Protocol 1.3: Hydrolysis to the Carboxylic Acid

Dissolve the methylated intermediate in a mixture of tetrahydrofuran (THF) and water.

Add an excess of lithium hydroxide (3.0 eq).

Stir the mixture at room temperature for 2-4 hours.

Acidify the reaction mixture with 1N HCl to pH 3-4.

Extract the product with ethyl acetate.

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the carboxylic

acid intermediate.

Stage 2: Synthesis of 1-(4-(3-chloro-5-
(trifluoromethyl)pyridin-2-yl)-3,6-dihydropyridin-1(2H)-
yl)ethan-1-amine
Protocol 2.1: Nucleophilic Aromatic Substitution

Dissolve 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine (1.0 eq) and 1,2,3,6-tetrahydropyridine

(1.2 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

Heat the reaction mixture to 80-100 °C for 8-12 hours.

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

Purify the crude product by flash chromatography.

Protocol 2.2: Reductive Amination
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Dissolve the product from Protocol 2.1 (1.0 eq) and acetaldehyde (1.5 eq) in a chlorinated

solvent like dichloromethane (DCM).

Add a reducing agent such as sodium triacetoxyborohydride (1.5 eq) portion-wise.

Stir the reaction at room temperature for 12-16 hours.

Quench the reaction with saturated sodium bicarbonate solution.

Separate the organic layer, and extract the aqueous layer with DCM.

Combine the organic layers, dry over sodium sulfate, and concentrate to obtain the amine

side-chain.

Stage 3: Amide Coupling to Yield PF-04628935
Protocol 3.1: Amide Bond Formation

Dissolve the carboxylic acid from Stage 1 (1.0 eq) in DMF.

Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

Stir the mixture for 15 minutes at room temperature.

Add the amine from Stage 2 (1.1 eq) to the reaction mixture.

Stir at room temperature for 8-12 hours.

Dilute the reaction with water and extract with ethyl acetate.

Wash the organic layer with saturated lithium chloride solution, followed by brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purification Methods
Protocol 4.1: Flash Chromatography
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The crude PF-04628935 is purified by flash column chromatography on silica gel.

A gradient elution system, typically starting with a less polar solvent system (e.g.,

heptane/ethyl acetate) and gradually increasing the polarity, is recommended for optimal

separation.

Fractions are collected and analyzed by TLC to identify the pure product.

Protocol 4.2: Recrystallization

The purified product from chromatography can be further purified by recrystallization.

A suitable solvent system (e.g., methanol/water or acetone/water) should be determined

experimentally to achieve high purity and yield.

Dissolve the compound in a minimum amount of hot solvent and allow it to cool slowly to

room temperature, followed by cooling in an ice bath to induce crystallization.

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

Dry the purified PF-04628935 under vacuum.

Data Presentation
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Signaling Pathway
PF-04628935 acts as an inverse agonist at the ghrelin receptor (GHSR1a), a G protein-

coupled receptor (GPCR). In its basal state, GHSR1a exhibits constitutive activity, leading to

downstream signaling even in the absence of its endogenous ligand, ghrelin. PF-04628935
binds to the receptor and reduces this basal activity.
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Ghrelin Activates

PF-04628935
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Click to download full resolution via product page

Caption: Ghrelin receptor signaling and inhibition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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